1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-2-21-15-8-6-12(7-9-15)16-11-20(17(22)19-16)14-5-3-4-13(18)10-14/h3-11H,2H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCQQGUTMNUVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 4-ethoxybenzaldehyde in the presence of ammonium thiocyanate and a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated under reflux conditions to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to yield the corresponding imidazoline derivative.
Substitution: The chlorophenyl and ethoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that imidazole derivatives, including 1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.01 µM against HT29 cancer cells, suggesting potential for therapeutic development in oncology .
Antimicrobial Properties
Imidazole derivatives have also been evaluated for their antimicrobial activities. The compound under discussion has been synthesized and tested against a range of bacterial strains, showing effectiveness comparable to standard antibiotics. For example, derivatives with imidazole rings have displayed good to moderate activity against Staphylococcus aureus and Escherichia coli .
Anticonvulsant Effects
The anticonvulsant potential of imidazole-containing compounds has been explored in various animal models. Research highlights that certain analogs exhibit significant protection against picrotoxin-induced seizures, indicating that this compound may contribute to the development of new anticonvulsant medications .
Biochemical Applications
Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit key enzymes involved in various metabolic pathways. For example, some derivatives have shown promise as inhibitors of carbonic anhydrase, which is crucial in regulating pH and fluid balance in biological systems .
Drug Design and Development
The structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to interact with biological targets can be exploited to develop new therapeutics with enhanced efficacy and reduced side effects. The modification of the imidazole ring and substituents can lead to a diverse range of derivatives with tailored biological activities .
Material Science Applications
Synthesis of Functional Materials
The unique properties of imidazole derivatives allow them to be utilized in the synthesis of functional materials. For instance, they can serve as ligands in coordination chemistry or as precursors for the development of novel polymers with specific electronic or optical properties. The incorporation of such compounds into material matrices can enhance their performance in various applications, including electronics and catalysis .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione
- 3-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thione
- 3-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-one
Uniqueness
1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione is unique due to the specific combination of chlorophenyl and ethoxyphenyl substituents, which can influence its chemical reactivity and biological activity. The presence of the thione group also distinguishes it from other imidazole derivatives, potentially enhancing its interactions with biological targets.
Biological Activity
1-(3-chlorophenyl)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 333.86 g/mol. The structure features an imidazole ring substituted with chlorophenyl and ethoxyphenyl groups, which are critical for its biological activity.
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of imidazole derivatives, including the compound . Specifically, its structure allows for interactions with various cellular targets involved in cancer progression.
- Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, research indicates that imidazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
- Case Study : In vitro studies on breast cancer cell lines showed that this compound significantly reduced cell viability with an IC50 value comparable to established chemotherapeutics. The presence of the chlorophenyl group enhances its interaction with the target proteins involved in cell signaling pathways associated with cancer .
2. Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties, particularly against fungal infections.
- Fungal Inhibition : The compound has shown effectiveness against various fungi, including Candida species. In studies, it maintained antifungal activity at low concentrations (down to 0.25% formulation strength), suggesting potential as a treatment option for fungal infections .
- Mechanism : The proposed mechanism involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis, critical for fungal survival .
3. Anti-inflammatory Effects
The anti-inflammatory properties of imidazole derivatives have also been explored.
- Study Findings : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases by modulating immune responses .
Data Summary
Q & A
Q. How can in silico toxicity prediction tools complement empirical toxicity studies?
Q. What green chemistry strategies are applicable to scaling up synthesis sustainably?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
